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Abstract

Phenazopyridine, a widely used urinary tract analgesic, has been the subject of scrutiny
regarding its potential carcinogenic effects. This technical guide provides a comprehensive
overview of the key laboratory studies that have investigated the carcinogenicity of
phenazopyridine hydrochloride. It synthesizes quantitative data from long-term animal
bioassays, details the experimental protocols employed, and explores the genotoxic potential
and plausible mechanistic pathways. The findings from a pivotal National Toxicology Program
(NTP) study are presented, revealing evidence of carcinogenicity in rodent models. This
document is intended to be a critical resource for researchers, scientists, and drug
development professionals involved in the safety assessment of pharmaceuticals.

Introduction

Phenazopyridine hydrochloride is an azo dye that has been utilized for its analgesic effects on
the mucosa of the urinary tract for decades.[1] While effective for symptomatic relief, its long-
term safety profile, particularly its carcinogenic potential, has been a significant area of
investigation. The U.S. National Toxicology Program (NTP) has classified phenazopyridine
hydrochloride as "reasonably anticipated to be a human carcinogen” based on sufficient
evidence from experimental animal studies.[2][3] This guide delves into the scientific evidence
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that forms the basis of this classification, providing a detailed examination of the laboratory
findings.

Long-Term Carcinogenicity Bioassays in Rodents

The most definitive evidence for the carcinogenic potential of phenazopyridine comes from a
long-term bioassay conducted by the National Cancer Institute (NCI), a precursor to the NTP.[1]
[4] These studies in Fischer 344 rats and B6C3F1 mice provided clear evidence of tumor
induction.

Data Presentation: Tumor Incidence

The quantitative results from the NCI bioassay are summarized in the tables below for clarity
and comparative analysis.

Table 1: Incidence of Colorectal Tumors in Fischer 344 Rats Fed Phenazopyridine
Hydrochloride for 78 Weeks|[1][4]

Adenomas or

Number of .
Dose Level . Adenocarcino Sarcomas of
Sex Animals
(ppm) . mas of the the Colon
Examined )
Large Intestine
Male Control 14 0 0
3,700 (low dose) 34 4 1
7,500 (high
(hig 35 8 0
dose)
Female Control 14 0 0
3,700 (low dose) 33 3 0
7,500 (high
(hig 32 5 1
dose)

P-value for dose-related trend in male rats (adenomas or adenocarcinomas) = 0.015[4]
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Table 2: Incidence of Hepatocellular Tumors in B6C3F1 Mice Fed Phenazopyridine
Hydrochloride for 80 Weeks[1][4]

Hepatocellular

Number of
Dose Level ] Adenomas or Hepatocellular
Sex Animals . .
(ppm) . Carcinomas Carcinomas
Examined .
(Combined)
Male Control 15 2 1
600 (low dose) 34 5 2
1,200 (high
(hig 32 6 3
dose)
Female Control 15 2 1
600 (low dose) 34 11 4
1,200 (high
32 19 8
dose)

P-value for dose-related trend in female mice (combined adenomas and carcinomas) =
0.002[1] P-value for high-dose vs. control in female mice (combined adenomas and
carcinomas) = 0.003[1] P-value for dose-related trend in female mice (carcinomas only) =
0.010[1]

Experimental Protocols: NCI Carcinogenicity Bioassay

The following provides a detailed methodology for the key NCI bioassay.[1][4]

» Test Animals: Fischer 344 rats and B6C3F1 mice, 35 animals per sex per dose group.
Matched controls consisted of 15 untreated animals of each sex.[1][4]

e Administration of Test Chemical: Phenazopyridine hydrochloride was administered in the
feed.

e Dose Levels:

o Rats: 3,700 or 7,500 ppm.[1]
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o Mice: 600 or 1,200 ppm.[1]

e Duration of Administration:
o Rats: 78 weeks, followed by a 26 or 27-week observation period.[1]
o Mice: 80 weeks, followed by a 25-27 week observation period.[1]

o Observation and Necropsy: Animals were observed twice daily for signs of toxicity. Body
weights were recorded regularly. A complete necropsy was performed on all animals,
including those that died during the study and those sacrificed at the end. Histopathologic
examinations were performed on all major tissues and organs and any gross lesions.[1]

Genotoxicity Studies

The genotoxic potential of phenazopyridine and its metabolites has been investigated in a
variety of assays. The results have been somewhat mixed, suggesting that the carcinogenic
mechanism may be complex and not solely driven by direct mutagenicity.

Table 3: Summary of Genotoxicity Data for Phenazopyridine Hydrochloride

Assay Type Test System Results Reference
Bacterial Reverse

) Salmonella )
Mutation Assay (Ames o Negative [5]

typhimurium
Test)
Sex-Linked Recessive  Drosophila ]
Negative [5]

Lethal Mutations

melanogaster

Chromosome

Aberrations

Chinese Hamster
Ovary (CHO) Cells

Available for review

[6]

Sister Chromatid
Exchange

Chinese Hamster
Ovary (CHO) Cells

Available for review

[6]

Mouse Lymphoma

Assay

L5178Y tk+/- cells

Available for review

[6]
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While phenazopyridine itself did not show mutagenic activity in the Ames test or in Drosophila,
further investigation into its effects on mammalian cells is warranted to fully understand its
genotoxic profile.[5]

Potential Mechanistic Pathways of Carcinogenicity

The precise mechanisms by which phenazopyridine induces tumors are not fully elucidated.
However, evidence points towards a role for its metabolites, particularly aniline, and the
induction of oxidative stress.

Metabolic Activation

Phenazopyridine is metabolized in the body, with a significant portion being converted to
aniline and its derivatives, such as p-aminophenol and N-acetyl-p-aminophenol
(acetaminophen).[7][8] Aniline itself is classified as a probable human carcinogen (IARC Group
2A) and is known to induce spleen tumors in rats.[9]
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Caption: Proposed metabolic and carcinogenic pathway of phenazopyridine.
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Oxidative Stress and DNA Damage

Aniline and its metabolites are capable of inducing oxidative stress through the generation of
reactive oxygen species (ROS).[10] This can lead to oxidative DNA damage, such as the
formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[9]
Chronic oxidative stress and the resulting DNA damage, coupled with increased cell
proliferation in response to tissue injury, are thought to be key events in the carcinogenic
process initiated by aniline.[11]

Experimental Workflow Visualization

To provide a clear understanding of the structure of the pivotal long-term animal bioassay, the
following workflow diagram is presented.

Experimental Setup Dosing and Observation Endpoint Analysis

Animal Selection Dose Group Assignment ____ Phenazopyridine in Feed ____ Clinical Observation

(Fischer 344 Rats, BGC3F1 Mice)  ~ (Control, Low, High) (78-80 weeks) (Twice Daily) * [ Necropsy! == |Histopathology! == Tumor Incidence/Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

4. Bioassay of phenazopyridine hydrochloride for possible carcinogenicity - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5201329/
https://en.wikipedia.org/wiki/Aniline
https://pubmed.ncbi.nlm.nih.gov/16468500/
https://www.benchchem.com/product/b1497784?utm_src=pdf-body-img
https://www.benchchem.com/product/b1497784?utm_src=pdf-custom-synthesis
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr099.pdf
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/phenazopyridinehydrochloride.pdf
https://www.ncbi.nlm.nih.gov/books/NBK590835/
https://pubmed.ncbi.nlm.nih.gov/12806392/
https://pubmed.ncbi.nlm.nih.gov/12806392/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. PHENAZOPYRIDINE HYDROCHLORIDE (Group 2B) - Overall Evaluations of
Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. Phenazopyridine hydrochloride (136-40-3) | Chemical Effects in Biological Systems
[cebs.niehs.nih.gov]

7. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]
8. Phenazopyridine - PubChem [pubchem.ncbi.nlm.nih.gov]
9. Aniline - Wikipedia [en.wikipedia.org]

10. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC
[pmc.ncbi.nlm.nih.gov]

11. Genotoxic activities of aniline and its metabolites and their relationship to the
carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Unveiling the Carcinogenic Potential of
Phenazopyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1497784#potential-carcinogenic-effects-of-
phenazopyridine-in-laboratory-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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